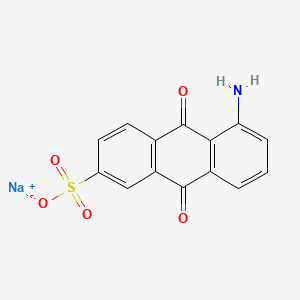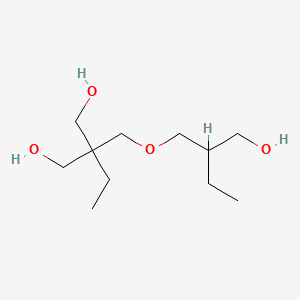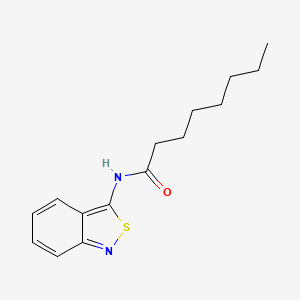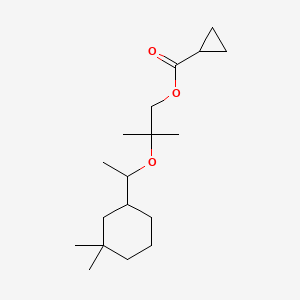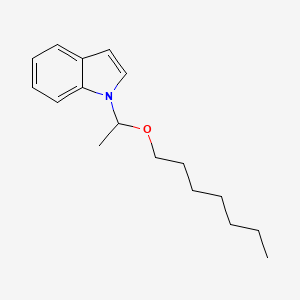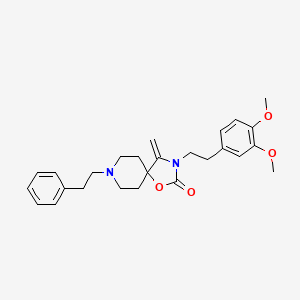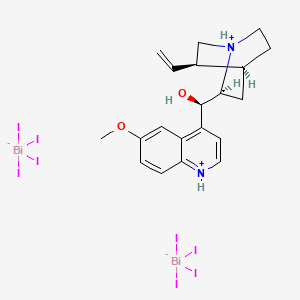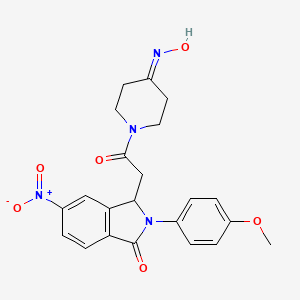
4-Piperidinone, 1-((2,3-dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-, 4-oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Piperidinone, 1-((2,3-dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-, 4-oxime is a complex organic compound that belongs to the class of piperidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 1-((2,3-dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-, 4-oxime typically involves multi-step organic reactions. Common starting materials may include piperidinone derivatives and isoindole compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production scalability.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play crucial roles in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathways and conditions. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features may enable interactions with specific biological targets.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, polymers, and advanced materials. Its chemical versatility allows for diverse industrial uses.
作用機序
The mechanism of action of 4-Piperidinone, 1-((2,3-dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-, 4-oxime involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable specific binding interactions, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
類似化合物との比較
Similar Compounds
- 4-Piperidinone derivatives
- Isoindole derivatives
- Nitroaromatic compounds
Uniqueness
The uniqueness of this compound lies in its combination of structural features, including the piperidinone core, isoindole moiety, and nitro group. These features confer distinct chemical and biological properties, differentiating it from other similar compounds.
For precise and detailed information, consulting scientific literature, patents, and specialized databases is recommended.
特性
CAS番号 |
103255-63-6 |
|---|---|
分子式 |
C22H22N4O6 |
分子量 |
438.4 g/mol |
IUPAC名 |
3-[2-(4-hydroxyiminopiperidin-1-yl)-2-oxoethyl]-2-(4-methoxyphenyl)-5-nitro-3H-isoindol-1-one |
InChI |
InChI=1S/C22H22N4O6/c1-32-17-5-2-15(3-6-17)25-20(13-21(27)24-10-8-14(23-29)9-11-24)19-12-16(26(30)31)4-7-18(19)22(25)28/h2-7,12,20,29H,8-11,13H2,1H3 |
InChIキー |
KLINPYWIFMSQAI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C(C3=C(C2=O)C=CC(=C3)[N+](=O)[O-])CC(=O)N4CCC(=NO)CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


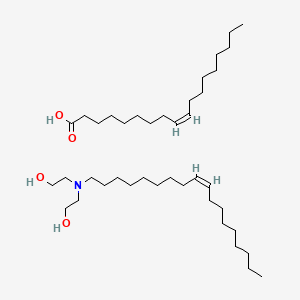
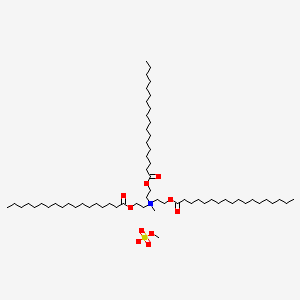
![1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide](/img/structure/B12689243.png)
